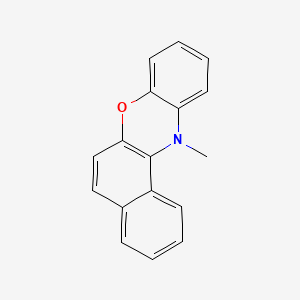
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine is a complex organic compound that features a quinoline moiety attached to a cyclohexanediamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its attachment to the cyclohexanediamine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired purity and quantity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives and cyclohexanediamine-based molecules. Examples are:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinacrine: A compound with similar DNA intercalating properties.
Uniqueness
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine is unique due to its specific combination of a quinoline moiety with a cyclohexanediamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6633-01-8 |
|---|---|
Formule moléculaire |
C23H34ClN3 |
Poids moléculaire |
388.0 g/mol |
Nom IUPAC |
4-N,4-N-dibutyl-1-N-(7-chloroquinolin-4-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C23H34ClN3/c1-3-5-15-27(16-6-4-2)20-10-8-19(9-11-20)26-22-13-14-25-23-17-18(24)7-12-21(22)23/h7,12-14,17,19-20H,3-6,8-11,15-16H2,1-2H3,(H,25,26) |
Clé InChI |
UVQYNXBFQQSKNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


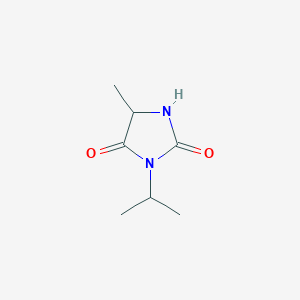
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
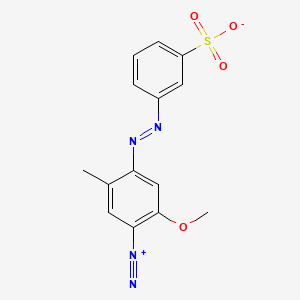
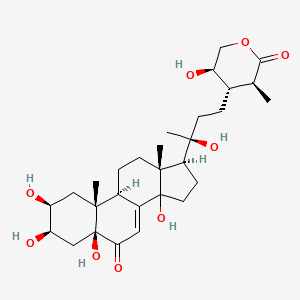
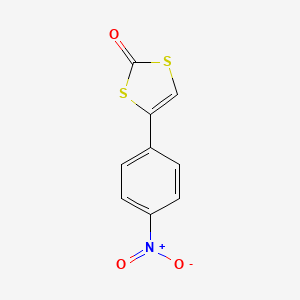
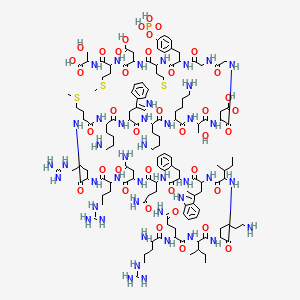

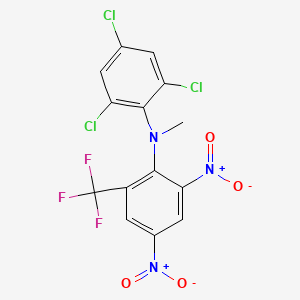
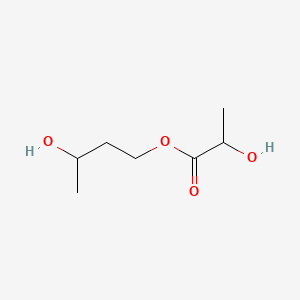

![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
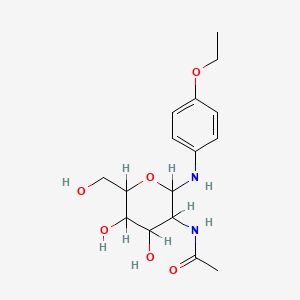
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
